4-Ethynylaniline

Descripción general

Descripción

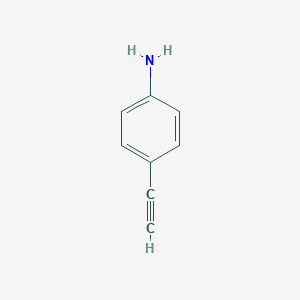

4-Ethynylaniline, also known as 1-amino-4-ethynylbenzene, is an organic compound with the molecular formula C₈H₇N. It is a terminal alkyne, characterized by the presence of an ethynyl group (-C≡CH) attached to the benzene ring at the para position relative to the amino group (-NH₂).

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-Ethynylaniline can be synthesized through several methods. One common approach involves the reaction of 4-bromoaniline with acetylene gas in the presence of a palladium catalyst. The reaction typically proceeds under mild conditions, with the palladium catalyst facilitating the coupling of the ethynyl group to the benzene ring .

Another method involves the use of 2-methyl-3-butyn-2-ol (MEBYNOL) as a precursor. This compound undergoes a series of reactions, including deprotection and coupling, to yield this compound .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The choice of catalyst and reaction conditions is crucial to minimize by-products and maximize efficiency .

Análisis De Reacciones Químicas

Transition Metal-Catalyzed Polymerization

4-Ethynylaniline undergoes transition metal-catalyzed polymerization to form poly(this compound) , a conjugated polymer with potential applications in conductive materials. The reaction proceeds via alkyne C≡C bond activation, typically using palladium or copper catalysts .

Key Findings:

-

Thermal Stability : Functionalization of multi-walled carbon nanotubes (MWNTs) and graphene with poly(this compound) enhances thermal stability, delaying decomposition by up to 40°C compared to unmodified substrates .

-

Mechanism : The polymerization involves oxidative coupling of ethynyl groups, forming extended π-conjugated chains .

Plasmon-Driven Surface Catalytic Coupling

On silver nanoparticles (Ag NPs), this compound dimerizes to form p,p′-diynylazobenzene (DYAB) under laser irradiation, as observed via surface-enhanced Raman spectroscopy (SERS) .

Reaction Data:

| Parameter | Value/Observation |

|---|---|

| Laser Wavelength | 532 nm |

| Critical Raman Peaks (DYAB) | 1138 cm⁻¹ (C–H bend), 1390/1432 cm⁻¹ (N=N) |

| Reaction Rate Dependence | Proportional to laser power (1–10 mW) |

| Time to Completion | <30 minutes under 10 mW laser |

This reaction leverages localized surface plasmon resonance (LSPR) on Ag NPs, inducing electron transfer that facilitates NN bond formation .

Nitroarene Cyclization to Indoles

In the presence of a palladium-phenanthroline catalyst, this compound reacts with nitroarenes to yield substituted indoles.

Mechanistic Insights:

-

Nitro Group Reduction : Pd catalyzes nitroarene reduction to aniline.

-

Alkyne Insertion : Ethynyl group undergoes insertion into the Pd–N bond.

-

Cyclization : Intramolecular C–N bond formation completes the indole scaffold .

Surface Functionalization of Nanomaterials

Functionalizing MWNTs and graphene with this compound modifies their thermal and electronic properties:

Thermal Behavior:

| Material | Decomposition Onset (°C) |

|---|---|

| Pristine MWNTs | 420 |

| Functionalized MWNTs | 460 |

| Pristine Graphene | 510 |

| Functionalized Graphene | 550 |

This stabilization arises from covalent ethynyl-substrate bonds that inhibit oxidative degradation .

Aplicaciones Científicas De Investigación

Organic Synthesis

Key Role as a Building Block

4-Ethynylaniline serves as a crucial intermediate in the synthesis of complex organic molecules. Its ethynyl group allows for versatile coupling reactions, making it suitable for producing various pharmaceuticals and agrochemicals.

Case Study: Synthesis of New Compounds

A study demonstrated the use of this compound in the Sonogashira cross-coupling reaction to synthesize derivatives of amino-substituted phenanthrolines. The reaction conditions included the use of palladium catalysts and resulted in high yields, showcasing its effectiveness in creating complex structures .

| Reaction Type | Yield (%) | Conditions |

|---|---|---|

| Sonogashira Coupling | 63 | DMF, 60°C, 2.5 hours |

| C-C Coupling with Iodide | 70 | Methanol, reflux |

Polymer Chemistry

Specialty Polymers Production

this compound is utilized in the development of specialty polymers that require enhanced thermal and mechanical properties. Its incorporation into polymer matrices can improve material performance for high-stress applications.

Example Application: Conductive Polymers

Research indicates that incorporating this compound into conductive polymer systems enhances their electrical conductivity while maintaining mechanical integrity. This property is vital for applications in flexible electronics and sensors .

Dye Production

Formulation of Dyes and Pigments

This compound is employed in producing vibrant dyes and pigments used in textiles and coatings industries. Its ability to provide stability and color intensity makes it an essential ingredient.

| Dye Type | Color Stability | Application Area |

|---|---|---|

| Reactive Dyes | High | Textiles |

| Pigments | Moderate | Coatings |

Pharmaceutical Development

Role in Drug Discovery

In pharmaceutical research, this compound is used to create compounds with specific biological activities. Its structure allows for modifications that can lead to new therapeutic agents.

Case Study: Anticancer Agents

A series of studies have focused on synthesizing anticancer agents using this compound as a precursor. The modifications made to its structure have shown promising results in inhibiting cancer cell proliferation .

Electronics

Applications in Electronic Materials

The compound is crucial in developing electronic materials such as conductive polymers and OLEDs (Organic Light Emitting Diodes). Its unique properties contribute to the functionality and efficiency of electronic devices.

| Material Type | Application Area |

|---|---|

| Conductive Polymers | Flexible Electronics |

| OLEDs | Display Technologies |

Mecanismo De Acción

The mechanism of action of 4-ethynylaniline involves its ability to participate in various chemical reactions due to the presence of the ethynyl and amino groups. These functional groups enable the compound to interact with different molecular targets and pathways. For example, in catalytic reactions, the ethynyl group can undergo coupling reactions, leading to the formation of new carbon-carbon bonds .

Comparación Con Compuestos Similares

- 3-Ethynylaniline

- 1-Ethynyl-4-nitrobenzene

- 4-Ethynylanisole

- 4-Ethynyl-N,N-dimethylaniline

- 2-Ethynylaniline

- 4-Ethynyltoluene

Comparison: 4-Ethynylaniline is unique due to the presence of both the ethynyl and amino groups at the para position on the benzene ring. This structural arrangement imparts distinct chemical properties, making it more reactive in certain types of reactions compared to its isomers and analogs. For instance, the para position of the amino group relative to the ethynyl group enhances its ability to participate in electrophilic substitution reactions .

Actividad Biológica

4-Ethynylaniline, a compound characterized by the presence of an ethynyl group attached to an aniline moiety, has garnered attention in various fields of biological research due to its potential therapeutic properties. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, biological effects, and relevant case studies.

Chemical Structure and Synthesis

This compound (CHN) features a phenyl ring substituted with both an ethynyl group and an amino group. The synthesis of this compound typically involves the Sonogashira coupling reaction, where an aryl halide is reacted with an alkyne in the presence of a palladium catalyst. This method allows for the efficient production of this compound and its derivatives.

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of this compound. For instance, a study focused on its derivatives demonstrated that certain compounds exhibited significant inhibitory effects on cancer cell lines by inducing apoptosis and suppressing cell proliferation. The mechanism of action appears to involve the modulation of signaling pathways related to cell survival and death, particularly through the inhibition of indoleamine 2,3-dioxygenase (IDO1), which is implicated in tumor immune evasion .

Cardioprotective Effects

Another area of interest is the cardioprotective effects of this compound-related compounds. Research has indicated that derivatives synthesized from 3-ethynylaniline showed promising results in reducing heart failure symptoms in animal models. Specifically, one study reported that certain derivatives significantly decreased infarction areas during ischemia/reperfusion injury models, suggesting a protective role against cardiac damage .

Immunomodulatory Activity

The immunomodulatory effects of this compound have also been explored. A study evaluating various piperidine derivatives found that some compounds exhibited enhanced immunostimulating activity compared to standard drugs like levamisole. This suggests that this compound derivatives may have potential as immunotherapeutic agents .

Table: Summary of Biological Activities

The biological activities associated with this compound are thought to be mediated through several mechanisms:

- Apoptosis Induction : Some derivatives lead to increased apoptosis in cancer cells by activating caspases and other apoptotic pathways.

- Signaling Pathway Modulation : Inhibition of IDO1 affects immune response pathways, enhancing antitumor immunity.

- Cardioprotection : The cardioprotective effects may involve antioxidant activity and modulation of inflammatory responses during ischemic events.

Propiedades

IUPAC Name |

4-ethynylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N/c1-2-7-3-5-8(9)6-4-7/h1,3-6H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXYITCJMBRETQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90396040 | |

| Record name | 4-Ethynylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90396040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14235-81-5 | |

| Record name | 4-Ethynylaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14235-81-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethynylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90396040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Ethynylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 4-Ethynylaniline?

A1: The molecular formula of this compound is C8H7N, and its molecular weight is 117.15 g/mol.

Q2: How can this compound be spectroscopically characterized?

A2: this compound can be characterized using various spectroscopic techniques, including:

- Infrared (IR) Spectroscopy: Reveals the presence of characteristic functional groups such as the acetylene (C≡C) stretch and the amine (N-H) stretch. [, , , ]

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the hydrogen (1H NMR) and carbon (13C NMR) environments within the molecule, confirming its structure. [, , , ]

- UV-Vis Spectroscopy: Shows the absorption characteristics of the molecule, which can be indicative of its electronic structure and conjugation. [, , , , ]

Q3: What are some applications of this compound in material science?

A3: this compound serves as a key precursor in synthesizing various functional materials:

- Conjugated Polymers: Polymerization of this compound yields poly(this compound), a conjugated polymer with potential applications in organic electronics due to its photoluminescent properties and electronic conductivity. [, , ]

- Crosslinked Polymers: It can be used to introduce crosslinks into polyphenylacetylene networks, modifying their mechanical and electrochemical properties. []

- Functionalized Surfaces: this compound can be grafted onto surfaces like silicon, enabling further modification and the creation of functional interfaces. []

Q4: How does the position of the ethynyl group affect the reactivity of this compound in surface modifications?

A4: Research shows that the position of the ethynyl group relative to the amine group significantly influences its reactivity with silicon surfaces. While the para- and ortho- isomers primarily react through the acetylene group, forming Si-C bonds, the meta- isomer prefers nucleophilic attack via the amine group, leading to Si-N bond formation. []

Q5: How does this compound participate in plasmon-driven catalytic reactions?

A5: Studies have shown that this compound can undergo catalytic coupling reactions on the surface of silver nanoparticles when irradiated with light. This phenomenon, driven by surface plasmon resonance, leads to the formation of p,p′-diynylazobenzene. [, ]

Q6: How do different substituents on the aromatic ring influence the polymerization of this compound derivatives?

A6: The polymerization of this compound derivatives is significantly affected by the electronic nature of substituents on the aromatic ring. Electron-donating groups generally enhance polymerization efficiency, while electron-withdrawing groups can hinder it. [, , ]

Q7: How has computational chemistry been employed to study reactions involving this compound?

A7: Density functional theory (DFT) calculations have been used to investigate the mechanism of azobenzene formation from this compound in the presence of dicobalt octacarbonyl. These calculations provide insights into the energetics and transition states involved in the reaction pathway. []

Q8: How do structural modifications of this compound impact the biological activity of its gold(I) complexes?

A8: Research on gold(I) complexes of this compound reveals that the nature of the phosphane ligand significantly influences the complex's cytotoxicity against tumor cells. Factors like the phosphane's size, rigidity, and electronic properties play a role in determining the complex's efficacy and selectivity. [, ]

Q9: What analytical techniques are commonly used to characterize and study this compound and its derivatives?

A9: Apart from the aforementioned spectroscopic methods (IR, NMR, UV-Vis), other analytical techniques are employed:

- Electrochemical Methods: Cyclic voltammetry (CV) is used to study the electrochemical behavior of this compound and its polymers. [, ]

- Mass Spectrometry (MS): This technique is crucial for determining molecular weight and identifying reaction products, especially in complex mixtures. [, , , ]

- Chromatographic Methods: Gas chromatography (GC) and high-performance liquid chromatography (HPLC) can be employed to separate and quantify this compound and its derivatives in mixtures. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.